molecular formula C7H14O B14010481 Hept-4-en-2-ol CAS No. 66642-85-1

Hept-4-en-2-ol

Cat. No.: B14010481
CAS No.: 66642-85-1
M. Wt: 114.19 g/mol
InChI Key: KZUFTCBJDQXWOJ-UHFFFAOYSA-N
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Description

(E)-Hept-4-en-2-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Hept-4-en-2-ol can be synthesized through various methods. One common approach involves the reduction of (E)-Hept-4-en-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, (E)-Hept-4-en-2-ol can be produced via catalytic hydrogenation of (E)-Hept-4-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: (E)-Hept-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (E)-Hept-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be hydrogenated to produce heptan-2-ol using hydrogen gas and a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol at elevated temperatures.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products:

    Oxidation: (E)-Hept-4-en-2-one.

    Reduction: Heptan-2-ol.

    Substitution: Various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

(E)-Hept-4-en-2-ol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Studied for its potential pheromonal activity in insects.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Employed in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (E)-Hept-4-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. Its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

    (Z)-Hept-4-en-2-ol: The cis isomer of (E)-Hept-4-en-2-ol, differing in the spatial arrangement of the substituents around the double bond.

    Heptan-2-ol: A saturated alcohol with no double bonds, differing in its chemical reactivity and physical properties.

    (E)-Hex-4-en-2-ol: A similar unsaturated alcohol with one less carbon atom, affecting its boiling point and solubility.

Uniqueness: (E)-Hept-4-en-2-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.

Properties

CAS No.

66642-85-1

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

hept-4-en-2-ol

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3

InChI Key

KZUFTCBJDQXWOJ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C)O

Origin of Product

United States

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